molecular formula C13H18N2O2 B1586797 Methyl 4-(4-methylpiperazin-1-yl)benzoate CAS No. 354813-14-2

Methyl 4-(4-methylpiperazin-1-yl)benzoate

Cat. No. B1586797
M. Wt: 234.29 g/mol
InChI Key: LXCXOZWVDWCOCC-UHFFFAOYSA-N
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Description

“Methyl 4-(4-methylpiperazin-1-yl)benzoate” is a chemical compound that is used as an intermediate in the pharmaceutical industry . It has a molecular weight of 248.32 .


Synthesis Analysis

The synthesis of “Methyl 4-(4-methylpiperazin-1-yl)benzoate” involves the reaction of 1-Methylpiperazine and 4-Formylbenzoic acid . This compound is also used as an intermediate in the synthesis of Imatinib, an anticancer drug .


Molecular Structure Analysis

The molecular formula of “Methyl 4-(4-methylpiperazin-1-yl)benzoate” is C14H20N2O2 . The InChI code for this compound is 1S/C14H20N2O2/c1-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18-2/h3-6H,7-11H2,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 4-(4-methylpiperazin-1-yl)benzoate” is a solid compound . It should be stored in a sealed container in a dry room at normal temperature .

Scientific Research Applications

Synthesis and Key Precursors

  • Methyl 4-(4-methylpiperazin-1-yl)benzoate and its derivatives play a significant role as key precursors in the synthesis of various pharmaceutical compounds. For instance, a practical and efficient synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, which is a critical intermediate in the production of the anticancer drug imatinib, has been reported. This method is notable for its simplicity and high yield, making it suitable for large-scale production (Koroleva et al., 2012).

  • The compound has also been used in the synthesis of new amides in the N-methylpiperazine series, further indicating its versatility in pharmaceutical chemistry (Koroleva et al., 2011).

Pharmaceutical Applications

  • In pharmaceutical research, methyl 4-(4-methylpiperazin-1-yl)benzoate derivatives have been used to create prodrugs for various therapeutic agents. A notable example is the design of water-soluble, solution-stable, and biolabile prodrugs of metronidazole, which are suitable for intravenous injection. This innovation addresses the need for soluble and stable prodrug forms for efficient drug delivery (Jensen et al., 1990).

  • The compound is also utilized in the synthesis of benzimidazoles with piperazine or morpholine skeletons, which have shown potential as glucosidase inhibitors with antioxidant activity. This highlights its role in developing new therapeutic agents with multiple health benefits (Özil et al., 2018).

Crystallography and Structural Analysis

  • Methyl 4-(4-methylpiperazin-1-yl)benzoate has been studied in crystallography to understand its molecular structure better. Such studies are crucial for designing more effective pharmaceutical compounds. For example, an X-ray crystallographic study of related triazenes provided insights into the molecular conformation and interactions, which are essential for understanding the compound's chemical behavior and potential applications (Little et al., 2008).

Safety And Hazards

“Methyl 4-(4-methylpiperazin-1-yl)benzoate” is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

methyl 4-(4-methylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17-2/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCXOZWVDWCOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363014
Record name Methyl 4-(4-methylpiperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-methylpiperazin-1-yl)benzoate

CAS RN

354813-14-2
Record name Methyl 4-(4-methylpiperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Fluorobenzoic acid methyl ester (34 mmol), 1-methyl-piperazine (75 mmol) and potassium carbonate (34 mmol) are suspended in acetonitrile (30 ml) and stirred under reflux for three days. After evaporation of the solvent, the residue is dissolved in water and extracted three times with ethyl acetate. The extract is dried over sodium sulfate and evaporated. The residue is purified by flash chromatography on silica gel with (CH2Cl2/MeOH=95:5) as mobile phase. The product containing fractions are combined and evaporated. The residue is suspended in diethylether/pentane and the solid filtered of and dried (vacuum). A pale yellow powder with mp. 117-119° C., Rf=0.20 (CH2Cl2/MeOH=95:5) is obtained.
Quantity
34 mmol
Type
reactant
Reaction Step One
Quantity
75 mmol
Type
reactant
Reaction Step Two
Quantity
34 mmol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 1-methyl-piperazine (1.3 g, 1.2 mmol) and 4-fluoro benzoic acid methyl ester (500 mg, 0.32 mmol) was stirred with heating at 120° C. for 20 hrs. Cold water then added, filtered the solid precipitated to afford 124 mg (16.4% yield) of 4-(4-methyl-piperazin-1-yl)-benzoic acid methyl ester. 1H NMR (CDCl3): δ 8.0 (d, 2H), 6.9 (d, 2H), 3.9 (s, 3H), 3.4 (t, 4H), 2.6 (t, 4H), 2.4 (s, 3H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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